(3-Bromonaphthalen-2-yl)boronic acid

Descripción general

Descripción

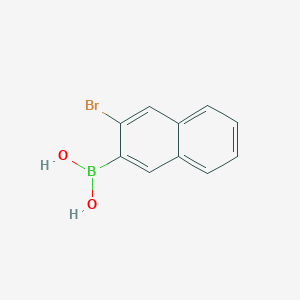

(3-Bromonaphthalen-2-yl)boronic acid is an organoboron compound with the molecular formula C10H8BBrO2. It is a derivative of naphthalene, where a bromine atom is substituted at the third position and a boronic acid group is attached at the second position. This compound is known for its utility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: (3-Bromonaphthalen-2-yl)boronic acid can be synthesized through various methods. One common approach involves the bromination of naphthalene followed by borylation. The bromination step typically uses bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The resulting 3-bromonaphthalene is then subjected to a borylation reaction using a boron reagent like bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid group enables palladium-catalyzed Suzuki-Miyaura couplings with aryl halides. This reaction is pivotal for constructing biaryl systems.

Key Example :

In a Pd-catalyzed reaction, (3-bromonaphthalen-2-yl)boronic acid pinacol ester (synthesized from the boronic acid) undergoes coupling to form triphenylene derivatives.

-

Conditions : Pd catalyst (unspecified), base (unspecified), dry solvent, 1 h at elevated temperatures .

-

Yield : Triphenylene formation confirmed, though exact yield not reported .

General Suzuki Protocol (adapted from similar systems ):

| Component | Details |

|---|---|

| Boronic Acid | This compound or its pinacol ester |

| Catalyst | Pd(PPh₃)₂Cl₂ (2 mol %) |

| Base | Saturated NaHCO₃ solution |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | Reflux (~66°C) |

| Reaction Time | 1.5 hours |

| Workup | Extraction with Et₂O, brine wash, drying (Na₂SO₄), and purification |

Notes :

-

The bromine substituent remains inert under standard Suzuki conditions, enabling sequential functionalization .

-

Protodeboronation is mitigated by using pinacol ester protection .

Transmetalation and Benzyne Generation

The compound’s pinacol ester derivative serves as a precursor for benzynes in Pd-catalyzed reactions.

Procedure :

-

Substrate : this compound pinacol ester (4k).

-

Reaction : Heating with Pd catalyst and base induces benzyne formation.

-

Product : Benzyne intermediates trapped in [2+2+2] cycloadditions to form polyaromatic hydrocarbons (e.g., triphenylene).

Data :

Functionalization of the Bromine Substituent

The bromine atom undergoes substitution reactions, enabling sequential derivatization.

Potential Reactions :

-

Buchwald-Hartwig Amination : Coupling with amines using Pd catalysts.

-

Ullmann Coupling : Formation of biaryls with copper catalysts.

-

Lithiation-Halogen Exchange : Bromine replacement via organometallic intermediates.

Example :

No direct examples in search results, but analogous bromonaphthalenes undergo amination .

Sequential Coupling Strategies

The bifunctional nature allows stepwise coupling:

-

First Step : Suzuki-Miyaura coupling via boronic acid.

-

Second Step : Bromine substitution (e.g., amination, cyanation).

Advantage : Enables synthesis of complex polyfunctional naphthalenes .

Stability and Side Reactions

Aplicaciones Científicas De Investigación

(3-Bromonaphthalen-2-yl)boronic acid has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of (3-Bromonaphthalen-2-yl)boronic acid in cross-coupling reactions involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its aryl or vinyl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.

Comparación Con Compuestos Similares

Phenylboronic acid: Another boronic acid used in similar cross-coupling reactions but with a simpler structure.

(4-Bromophenyl)boronic acid: Similar to (3-Bromonaphthalen-2-yl)boronic acid but with the bromine and boronic acid groups on a phenyl ring instead of a naphthalene ring.

(2-Naphthyl)boronic acid: A naphthalene derivative with the boronic acid group at the second position but without the bromine substitution.

Uniqueness: this compound is unique due to its specific substitution pattern, which allows for selective reactions and the formation of complex molecular architectures. Its bromine and boronic acid groups provide versatile reactivity, making it a valuable intermediate in organic synthesis .

Actividad Biológica

(3-Bromonaphthalen-2-yl)boronic acid is a member of the boronic acid family, which has garnered attention for its diverse biological activities. This compound, characterized by its bromine substitution on the naphthalene ring, exhibits properties that make it a valuable candidate in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Boronic acids, including this compound, are known for their ability to interact with biological molecules through reversible covalent bonding. This interaction is primarily facilitated by the boron atom, which can form complexes with diols and other nucleophiles. The presence of the bromine atom may influence these interactions, potentially enhancing the compound's reactivity and selectivity towards specific biological targets.

- Enzyme Inhibition : Boronic acids have been identified as effective enzyme inhibitors. They can bind to active sites of enzymes, particularly serine proteases and cysteine proteases, thereby inhibiting their activity. This property is crucial in developing therapeutic agents for various diseases, including cancer and diabetes .

- Molecular Recognition : The unique structure of this compound allows it to act as a molecular receptor. It can selectively bind to glycoproteins and other biomolecules that contain cis-diol functionalities. This property has been exploited in drug delivery systems and targeted therapies .

Therapeutic Applications

The biological activities of this compound suggest several potential therapeutic applications:

- Anticancer Activity : Research indicates that boronic acids can induce apoptosis in cancer cells by inhibiting proteasomal degradation pathways. For instance, compounds similar to this compound have shown promise in targeting cancer cell lines by disrupting protein homeostasis .

- Antiviral Properties : Some studies have reported that boronic acids exhibit antiviral activity by interfering with viral replication processes. The ability to modify viral proteins through boronate ester formation could lead to novel antiviral therapies .

- Diabetes Management : Boronic acids have been investigated for their potential in glucose sensing and insulin delivery systems. Their ability to form stable complexes with glucose could be harnessed for developing smart insulin delivery devices .

Case Study 1: Anticancer Activity

A study investigated the effects of various boronic acids on human cancer cell lines. This compound was tested alongside other derivatives, revealing significant cytotoxicity against breast and prostate cancer cells. The mechanism was attributed to the inhibition of proteasomal activity, leading to an accumulation of pro-apoptotic factors within the cells .

Case Study 2: Enzyme Inhibition

In another study, this compound was evaluated for its inhibitory effects on serine proteases involved in inflammatory responses. The compound demonstrated a dose-dependent inhibition profile, suggesting its potential as an anti-inflammatory agent through enzyme modulation .

Research Findings

Propiedades

IUPAC Name |

(3-bromonaphthalen-2-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BBrO2/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h1-6,13-14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEZCZWDLMIBKID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=CC=CC=C2C=C1Br)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BBrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.